N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 896336-42-8
VCID: VC6343529
InChI: InChI=1S/C15H12ClN3O2S/c1-9-8-19-14(21)11(7-18-15(19)22-9)13(20)17-6-10-4-2-3-5-12(10)16/h2-5,7-8H,6H2,1H3,(H,17,20)
SMILES: CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CC=C3Cl
Molecular Formula: C15H12ClN3O2S
Molecular Weight: 333.79

N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 896336-42-8

Cat. No.: VC6343529

Molecular Formula: C15H12ClN3O2S

Molecular Weight: 333.79

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide - 896336-42-8

Specification

CAS No. 896336-42-8
Molecular Formula C15H12ClN3O2S
Molecular Weight 333.79
IUPAC Name N-[(2-chlorophenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C15H12ClN3O2S/c1-9-8-19-14(21)11(7-18-15(19)22-9)13(20)17-6-10-4-2-3-5-12(10)16/h2-5,7-8H,6H2,1H3,(H,17,20)
Standard InChI Key MTMVHJXMXYYDIY-UHFFFAOYSA-N
SMILES CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C15H12ClN3O2S\text{C}_{15}\text{H}_{12}\text{ClN}_{3}\text{O}_{2}\text{S}, corresponds to a molecular weight of 333.79 g/mol. Its IUPAC name, N-[(2-chlorophenyl)methyl]-2-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide, reflects a thiazole ring fused to a pyrimidine scaffold (Figure 1). The 2-chlorobenzyl group at the N-position and the carboxamide at C-6 contribute to its stereoelectronic profile, influencing binding interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC15H12ClN3O2S\text{C}_{15}\text{H}_{12}\text{ClN}_{3}\text{O}_{2}\text{S}
Molecular Weight333.79 g/mol
IUPAC NameN-[(2-chlorophenyl)methyl]-2-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide
SMILESCC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CC=C3Cl
InChIKeyMTMVHJXMXYYDIY-UHFFFAOYSA-N

Spectroscopic Characterization

Structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The 1H^1\text{H}-NMR spectrum typically shows resonances for the methyl group (~δ 2.5 ppm), aromatic protons from the 2-chlorobenzyl moiety (~δ 7.2–7.4 ppm), and amide NH protons (~δ 10.2 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches at ~1680 cm1^{-1} (pyrimidinone) and ~1650 cm1^{-1} (carboxamide).

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves multi-step protocols. A representative route includes:

  • Thiazole Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole ring.

  • Pyrimidine Annulation: Cyclization with β-keto esters or malononitrile to form the fused pyrimidine core.

  • Functionalization: Introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions .

Yields exceeding 60% are achievable under optimized conditions, as demonstrated in analogous thiazolo[3,2-a]pyrimidine syntheses .

Reaction Optimization

Critical parameters include solvent polarity (e.g., DMF or acetonitrile), temperature control (80–120°C), and catalysts such as p-toluenesulfonic acid (PTSA). Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes .

Biological Activity and Mechanism of Action

EGFR Tyrosine Kinase Inhibition

The compound exhibits inhibitory activity against EGFR tyrosine kinase, a key driver in cancers such as non-small cell lung carcinoma (NSCLC). Molecular docking studies suggest that the 2-chlorobenzyl group occupies the hydrophobic pocket of EGFR’s ATP-binding site, while the carboxamide forms hydrogen bonds with Thr766 and Met769 residues . Half-maximal inhibitory concentrations (IC50_{50}) for related analogs range from 0.5–5 µM, comparable to first-generation EGFR inhibitors like erlotinib .

Anti-Inflammatory Properties

In vitro assays reveal suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB and MAPK pathways. The thiazolo[3,2-a]pyrimidine scaffold disrupts IκB kinase (IKK) activity, preventing nuclear translocation of NF-κB.

Cytochrome P450 Interactions

In silico analyses predict affinity for cytochrome P450 3A4 (CYP3A4), with binding energies (EbindE_{\text{bind}}) of -12.3 kcal/mol . This interaction suggests potential pharmacokinetic implications, necessitating further metabolic stability studies.

Future Research Directions

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